Cas no 908592-71-2 (Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]-)
908592-71-2 structure
Product Name:Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]-
CAS No:908592-71-2
MF:C19H11F3N2O6
MW:420.295655488968
CID:788352
PubChem ID:71429066
Update Time:2025-04-19
Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]-
- 4-nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene
- DTXSID30847768
- 908592-71-2
- SZZGKADONSPLTK-UHFFFAOYSA-N
-
- Inchi: 1S/C19H11F3N2O6/c20-19(21,22)17-11-13(24(27)28)3-10-18(17)30-16-8-6-15(7-9-16)29-14-4-1-12(2-5-14)23(25)26/h1-11H
- InChI Key: SZZGKADONSPLTK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OC1C=CC(=CC=1)OC1C=CC(=CC=1)[N+](=O)[O-])[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 420.05692056g/mol
- Monoisotopic Mass: 420.05692056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 110Ų
Benzene, 1-(4-nitrophenoxy)-4-[4-nitro-2-(trifluoromethyl)phenoxy]- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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